N-phenylnitrous Amide

Vue d'ensemble

Description

Molecular Structure Analysis

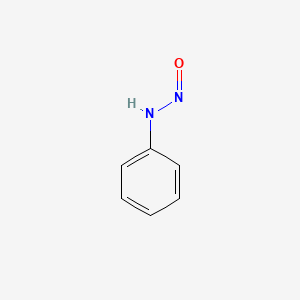

The molecular structure of N-phenylnitrous Amide consists of a phenyl group (C6H5) attached to a nitrous amide group (NNO). The InChI representation of the molecule isInChI=1S/C6H6N2O/c9-8-7-6-4-2-1-3-5-6/h1-5H, (H,7,9) . The Canonical SMILES representation is C1=CC=C (C=C1)NN=O . Physical And Chemical Properties Analysis

This compound has a molecular weight of 122.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 122.048012819 g/mol . The topological polar surface area of the compound is 41.5 Ų .Applications De Recherche Scientifique

Monoselective N-Methylation

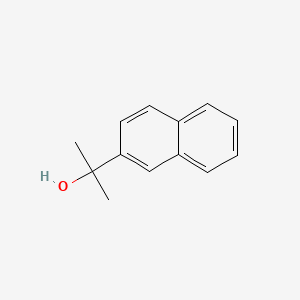

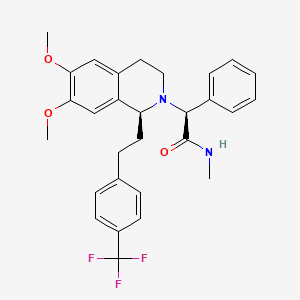

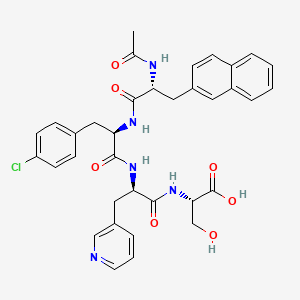

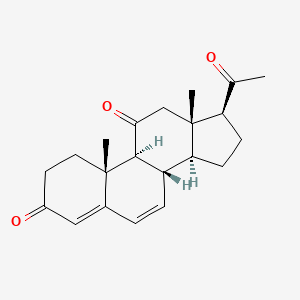

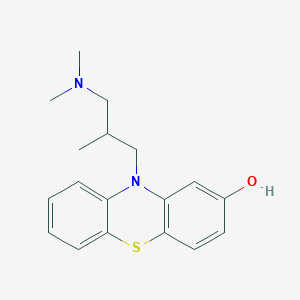

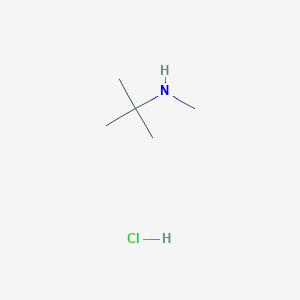

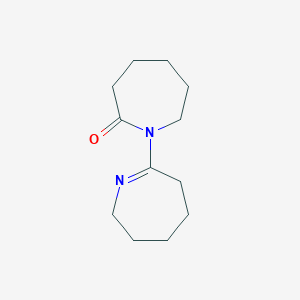

N-phenylnitrous amide derivatives are utilized in the monoselective N-methylation of amides and related compounds. This method, involving reagents like phenyl trimethylammonium iodide, is noted for its high yields, excellent monoselectivity for amides, and high functional group tolerance, making it suitable for the late-stage methylation of bioactive compounds (Templ et al., 2022).

Functionalized Fluorescent Dyes

This compound compounds are key intermediates in the synthesis of functionalized fluorescent dyes. Such dyes, derived from compounds like Boranil fluorophore bearing nitro-phenyl groups, have been used in labeling experiments with proteins like Bovine Serum Albumin, demonstrating strong luminescence (Frath et al., 2012).

Absolute Configuration of Primary Amines

This compound derivatives, such as N-(2-Nitrophenyl)proline amides, aid in determining the absolute configuration of primary amines. These compounds exhibit a preference for intramolecular hydrogen bonding, allowing for the assignment of absolute configuration through comparison of chemical shifts (Ahn & Choi, 2007).

Amide Hydrolysis

Studies have shown that certain polyclonal antibody preparations can catalyze the hydrolysis of activated amides, like N-(4-nitrophenyl) N'-butyl-1,4-phenylenediacetamide. This demonstrates the potential of using antibodies as catalysts for specific chemical reactions, such as amide hydrolysis (Gallacher et al., 1992).

Direct Amidation in Water

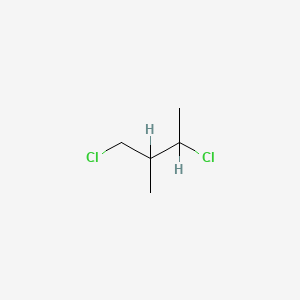

The direct amidation of aniline derivatives with compounds like 1,1-dichloro-2-nitroethene, which can be performed in water, represents an environmentally friendly methodology. This method is applicable to various aniline derivatives, including those related to this compound (Zhu et al., 2015).

Propriétés

IUPAC Name |

N-phenylnitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-8-7-6-4-2-1-3-5-6/h1-5H,(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOMFXGDLMRWSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190462 | |

| Record name | Nitrous amide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36966-84-4 | |

| Record name | Nitrous amide, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036966844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous amide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester](/img/structure/B3060976.png)

![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine](/img/structure/B3060977.png)